Hydantoin
CAS No.: 461-72-3
VCID: VC0018101
Molecular Formula: C3H4N2O2
Molecular Weight: 100.08 g/mol
* For research use only. Not for human or veterinary use.
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Description | Hydantoin, also known as glycolylurea, is a heterocyclic organic compound featuring the formula CH2C(O)NHC(O)NH . This colorless solid is formed through the reaction of glycolic acid and urea and is recognized as an oxidized derivative of imidazolidine . In a broader context, hydantoins can refer to a class of compounds sharing the same ring structure as the parent compound . Hydantoin is a heterocyclic amide, meaning it contains a ring system where at least one ring atom is not carbon . It can be considered a di-amide due to the presence of two amide functional groups within the ring, with a five-atom ring size, including three carbon atoms and two nitrogen atoms . The hydantoin structure is present in several medicinally important compounds, such as the anticonvulsants phenytoin and fosphenytoin, which are used in the treatment of seizure disorders . Another derivative, dantrolene, serves as a muscle relaxant, addressing conditions like malignant hyperthermia and spasticity . Hydantoin derivatives also appear in pesticides, such as the insecticide Imiprothrin and the fungicide Iprodione . Furthermore, hydantoin can be utilized in the synthesis of amino acids; for example, it reacts with hot, dilute hydrochloric acid to produce glycine . DMDM hydantoin, another organic compound belonging to the hydantoin class, is used as an antimicrobial formaldehyde releaser preservative in the cosmetics industry . It is found in products like shampoos and skin care items, functioning by slowly releasing formaldehyde to create an environment less conducive to microorganisms . Dimethylhydantoin (DMH) is also a derivative of hydantoin and may refer to any dimethyl derivative of hydantoin, but especially 5,5-dimethylhydantoin . |
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CAS No. | 461-72-3 |
Product Name | Hydantoin |
Molecular Formula | C3H4N2O2 |
Molecular Weight | 100.08 g/mol |
IUPAC Name | imidazolidine-2,4-dione |
Standard InChI | InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7) |
Standard InChIKey | WJRBRSLFGCUECM-UHFFFAOYSA-N |
SMILES | C1C(=O)NC(=O)N1 |
Canonical SMILES | C1C(=O)NC(=O)N1 |
Synonyms | 2,4-Imidazolidinedione; Imidazole-2,4(3H,5H)-dione; Glycolylurea; NSC 9226; |
Reference | Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem |
PubChem Compound | 10006 |
Last Modified | Sep 14 2023 |
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